molecular formula C17H14ClN3O3S B2516359 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 392241-88-2

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2516359
CAS RN: 392241-88-2
M. Wt: 375.83
InChI Key: VUEVZGXUZPIBGZ-UHFFFAOYSA-N
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Description

“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazole sulfonamides . This class of compounds is known for their wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The structure also includes a 4-chlorophenyl group and a 2,4-dimethoxybenzamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The compound’s reactivity is likely influenced by the electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy groups on the benzamide group.

Scientific Research Applications

Antiviral Activity

This compound has been synthesized and tested for its antiviral activity . The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity . This suggests that it could be used in the development of new antiviral drugs.

Antitubercular Activity

The compound has also been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This indicates that the compound and its derivatives could be potential candidates for the development of novel antitubercular agents .

Anticancer Activity

A novel series of derivatives of this compound has been prepared and their molecular docking study of anticancer activity has been reported . This suggests that the compound could have potential applications in cancer treatment.

Antifungal Activity

Sulfonamide derivatives, which include this compound, have been reported to possess antifungal properties . This suggests that it could be used in the development of new antifungal drugs .

Herbicidal Properties

Sulfonamide derivatives, which include this compound, have also been reported to possess herbicidal properties . This suggests that it could be used in the development of new herbicides .

Antibacterial Properties

Certain 1,3,4-thiadiazoles, which include this compound, have often displayed antibacterial properties . This suggests that it could be used in the development of new antibacterial drugs .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVZGXUZPIBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

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